molecular formula C16H14O5 B081944 Dimethyl 4,4'-oxydibenzoate CAS No. 14387-30-5

Dimethyl 4,4'-oxydibenzoate

Cat. No.: B081944
CAS No.: 14387-30-5
M. Wt: 286.28 g/mol
InChI Key: CGARGJZZBOHMIZ-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-oxydibenzoate is an organic compound with the molecular formula C₁₆H₁₄O₅. It is a dimethyl ester derivative of 4,4’-oxydibenzoic acid. This compound is known for its unique structural properties, which include an aromatic ether linkage between two benzoate groups. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-oxydibenzoate can be synthesized through the esterification of 4,4’-oxydibenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of dimethyl 4,4’-oxydibenzoate may involve continuous flow processes where 4,4’-oxydibenzoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation or crystallization.

Types of Reactions:

    Oxidation: Dimethyl 4,4’-oxydibenzoate can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: 4,4’-oxydibenzoic alcohol.

    Substitution: Nitro or halogenated derivatives of dimethyl 4,4’-oxydibenzoate.

Scientific Research Applications

Dimethyl 4,4’-oxydibenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and coordination polymers.

    Biology: It is used in studies involving enzyme-catalyzed ester hydrolysis.

    Medicine: Research into its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: It is employed in the production of polymers and resins, where its aromatic structure contributes to the material’s thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-oxydibenzoate primarily involves its ester linkage, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases 4,4’-oxydibenzoic acid and methanol. The aromatic ether linkage provides stability and resistance to non-specific hydrolysis, making it a useful compound in various applications.

Comparison with Similar Compounds

    Dimethyl terephthalate: Another dimethyl ester with two ester groups attached to a benzene ring, but without the ether linkage.

    Dimethyl isophthalate: Similar to dimethyl terephthalate but with ester groups in the meta position.

    Dimethyl 4,4’-sulfonyldibenzoate: Contains a sulfone linkage instead of an ether linkage.

Uniqueness: Dimethyl 4,4’-oxydibenzoate is unique due to its aromatic ether linkage, which imparts distinct chemical and physical properties compared to other dimethyl esters. This linkage provides enhanced stability and specific reactivity patterns, making it valuable in specialized applications.

Properties

IUPAC Name

methyl 4-(4-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARGJZZBOHMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932124
Record name Dimethyl 4,4'-oxydibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14387-30-5
Record name 1,1′-Dimethyl 4,4′-oxybis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14387-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,4'-oxydibenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4,4'-oxydibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4,4'-oxydibenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of dimethyl 4,4'-oxydibenzoate?

A1: Determining the crystal structure of a compound provides valuable information about its three-dimensional arrangement at the molecular level. [] This information is crucial for understanding the compound's physical and chemical properties, which can be relevant for various applications, such as material science or potential use as a building block for more complex molecules.

Q2: What are the key structural characteristics of this compound as revealed by the research?

A2: The research provides the crystallographic parameters for this compound:

  • Molecular Formula: C16H14O5 []
  • Unit Cell Dimensions: a = 7.4156(5) Å, b = 31.415(2) Å, c = 5.9451(4) Å []
  • Volume: V = 1384.98(16) Å3 []
  • Number of Molecules per Unit Cell: Z = 4 []

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